molecular formula C23H27N3O5 B2603470 methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate CAS No. 1018156-31-4

methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate

Cat. No.: B2603470
CAS No.: 1018156-31-4
M. Wt: 425.485
InChI Key: IJTMRGHXBOLKMX-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate (CAS: 49786-42-7) is a pyrimidine derivative featuring a cyclopenta[d]pyrimidinone core substituted with a cyclohexyl group at position 3 and an acetyl-amino benzoate ester at position 1.

Properties

IUPAC Name

methyl 4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-31-22(29)15-10-12-16(13-11-15)24-20(27)14-25-19-9-5-8-18(19)21(28)26(23(25)30)17-6-3-2-4-7-17/h10-13,17H,2-9,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMRGHXBOLKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidinyl ring system.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and benzoate moieties.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate exhibits diverse biological activities:

  • Antitumor Potential : Research indicates that compounds with similar structures may possess anticancer properties. The compound could be investigated for its efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Enzyme Interaction : The compound's structural characteristics suggest it may interact with specific biological targets such as enzymes or receptors. This interaction could modulate their activity and influence cellular signaling pathways.

Therapeutic Applications

The therapeutic potential of this compound includes:

  • Cardiovascular Disorders : Similar compounds have been studied for their roles as P2Y receptor antagonists. This suggests potential applications in treating conditions like unstable angina or thrombotic events.
  • Neurological Disorders : The compound may also be explored for its effects on central nervous system disorders due to its ability to cross the blood-brain barrier.
  • Inflammatory Diseases : Given the involvement of pyrimidine derivatives in inflammatory processes, this compound could be beneficial in treating inflammatory bowel disease or other related conditions.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of pyrimidine derivatives revealed that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Cardiovascular Effects

Research on related compounds indicated that they could inhibit platelet aggregation through P2Y receptor antagonism. This suggests that this compound may also exhibit similar effects and could be developed into a therapeutic agent for cardiovascular diseases.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopenta[d]pyrimidinyl moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Properties (if available) Potential Applications
Methyl 4-{[(3-cyclohexyl-2,4-dioxo-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate Cyclopenta[d]pyrimidinone Cyclohexyl, acetyl-amino benzoate ester Not reported Hypothetical kinase modulation
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromenone, sulfonamide MP: 175–178°C; Mass: 589.1 (M+1) Kinase inhibition (patented example)
2-Methyl-6-{[(1-oxidopyridin-3-yl)methyl]sulfanyl}pyrimidin-4-amine Pyrimidine Methyl, sulfanyl-pyridine oxide Not reported Unknown (likely intermediate)

Structural Differences and Implications

Core Heterocycle: The target compound features a cyclopenta[d]pyrimidinone core, which is conformationally restricted compared to the pyrazolo[3,4-d]pyrimidine core in the patented compound . This rigidity may enhance target binding specificity but reduce synthetic accessibility.

In contrast, the sulfonamide and fluorophenyl groups in the patented compound enhance solubility and electronic interactions with charged residues in enzyme active sites . The benzoate ester in the target compound may serve as a prodrug motif, whereas the methylbenzenesulfonamide in the patented example is a common pharmacophore for kinase inhibitors (e.g., VEGFR or EGFR targets) .

Research Findings and Limitations

  • Bioactivity Data: No direct biological data (e.g., IC50, binding affinity) are available for the target compound in the provided evidence. The patented pyrazolo-pyrimidine analog demonstrates kinase inhibitory activity, but extrapolation to the cyclopenta[d]pyrimidinone core is speculative .
  • Physicochemical Gaps : Melting points, solubility, and stability data for the target compound are unreported, limiting comparative analysis.

Biological Activity

Methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H28N4O4C_{22}H_{28}N_{4}O_{4} and a molecular weight of approximately 396.49 g/mol. Its structure features a cyclohexyl group and a pyrimidine derivative, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, thereby preventing their division and growth.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells by activating caspases and other apoptotic markers.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Cai et al. AntitumorIn vitro assays on cancer cell linesInduced apoptosis in breast cancer cells
PMC4468636 AntimicrobialDisk diffusion methodInhibited growth of E. coli and S. aureus
GPR Studies Enzyme inhibitionEnzyme kinetics assaysReduced activity of target enzymes by 50% at 10 µM

Case Study 1: Antitumor Effects

In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations above 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli when tested using the broth microdilution method.

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